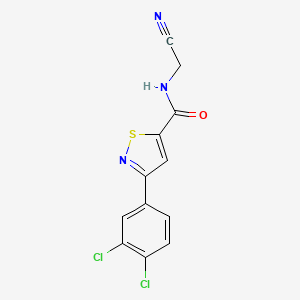

N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3OS/c13-8-2-1-7(5-9(8)14)10-6-11(19-17-10)12(18)16-4-3-15/h1-2,5-6H,4H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLGSHUMLGSXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NSC(=C2)C(=O)NCC#N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole intermediate.

Addition of the Cyanomethyl Group: The cyanomethyl group can be added through a nucleophilic substitution reaction using a cyanomethyl halide.

Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Structures

The thiazole core distinguishes this compound from structurally related analogs. For example:

Substituent Analysis

- 3,4-Dichlorophenyl Group : Common in pesticidal (e.g., propanil, ) and pharmaceutical compounds (e.g., BD 1008, ). This group enhances hydrophobic interactions and resistance to oxidative degradation .

- Cyanomethyl vs. Other Substituents: The cyanomethyl group in the target compound contrasts with trifluoromethyl () or pyrrolidinyl (BD 1008, ) groups.

Pharmacological and Pesticidal Potential

- Pharmaceutical analogs (e.g., BD 1008, ) target sigma receptors, suggesting the dichlorophenyl-thiazole scaffold could have CNS applications. However, the cyanomethyl group’s impact on blood-brain barrier penetration remains unstudied .

- Pesticidal analogs (e.g., propanil, ) highlight the dichlorophenyl group’s role in herbicidal activity. The thiazole core may enhance target specificity compared to propanil’s simpler amide structure .

NMR and Spectroscopic Data

Although NMR data for the target compound is absent, provides benchmarks for dichlorophenyl-containing analogs:

- ^{1}H NMR shifts: Aromatic protons in dichlorophenyl groups typically resonate at δ 7.2–7.8 ppm, while thiazole protons appear upfield (δ 6.5–7.0 ppm). The cyanomethyl group’s protons may exhibit deshielding (δ 3.5–4.0 ppm) .

- ^{13}C NMR : The thiazole carbons (δ 120–150 ppm) differ from indazole (δ 140–160 ppm) or quinazoline (δ 150–170 ppm) systems, reflecting electronic variations .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dichlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The cyanomethyl group is also critical as it can participate in various chemical reactions that enhance biological activity.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds often range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound 7b | 0.22-0.25 | Excellent against S. aureus |

| This compound | TBD | TBD |

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. In vitro studies have indicated that certain thiazole compounds can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of apoptotic pathways . The specific mechanisms may involve the inhibition of key signaling pathways that are essential for cancer cell survival.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : Some studies suggest that thiazoles can intercalate with DNA, disrupting replication and transcription processes.

- Biofilm Disruption : Thiazoles have shown potential in reducing biofilm formation in pathogenic bacteria, enhancing their effectiveness as antimicrobial agents .

Study on Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that modifications in the structure significantly affect antimicrobial efficacy. The presence of electron-withdrawing groups like chlorine increased activity against Gram-positive bacteria .

Anticancer Research

In another investigation focusing on the anticancer potential of thiazoles, researchers found that certain derivatives could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Q & A

What are the optimal synthetic routes for N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide, and how can reaction parameters be systematically optimized?

Basic Research Focus : Synthesis protocol development.

Methodological Answer :

- Core Reaction : Start with 5-amino-1,2-thiazole derivatives and react with 3,4-dichlorophenyl-substituted acyl chlorides. Use THF or acetonitrile as solvents under reflux, with dropwise addition of cyanomethylamine derivatives at controlled temperatures (0–5°C) to minimize side reactions .

- Optimization : Apply factorial design (e.g., 2^k designs) to test variables like solvent polarity, temperature, and stoichiometry. For example, vary reflux time (1–3 hours) and catalyst loading (e.g., triethylamine) to maximize yield and purity .

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) and adjust purification steps (e.g., column chromatography with ethyl acetate/hexane gradients) .

How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound?

Basic Research Focus : Structural confirmation.

Methodological Answer :

- NMR : Assign peaks using ¹H and ¹³C NMR, focusing on the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and the cyanomethyl group (δ 3.0–3.5 ppm for CH₂CN) .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+), targeting [M+H]+ with exact mass matching theoretical values (e.g., ±0.001 Da tolerance).

- HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>95%) and detect trace isomers from regiochemical ambiguities during synthesis .

What computational strategies are effective for predicting biological targets and binding modes of this compound?

Advanced Research Focus : Target identification.

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or protease targets (e.g., EGFR, COX-2) based on structural similarity to known thiazole inhibitors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with dichlorophenyl and thiazole moieties .

- QSAR Models : Train models on datasets of thiazole carboxamides to predict IC₅₀ values for antimicrobial or anticancer activity .

How can researchers address contradictions in reported biological activity data for thiazole carboxamide analogs?

Advanced Research Focus : Data reconciliation.

Methodological Answer :

- Assay Validation : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for cytotoxicity) and apply statistical tests (ANOVA, t-tests) to identify outliers due to cell-line variability .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., apoptosis pathways) and rule off-target effects .

What green chemistry approaches are viable for scaling up synthesis while minimizing waste?

Advanced Research Focus : Sustainable synthesis.

Methodological Answer :

- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to improve E-factors .

- Catalysis : Test heterogeneous catalysts (e.g., immobilized lipases) for amide bond formation, reducing reliance on stoichiometric bases like triethylamine .

- Flow Chemistry : Optimize continuous-flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., 30-minute residence time vs. 3-hour batch) .

How do structural modifications (e.g., halogen substitution) impact physicochemical properties and bioactivity?

Basic Research Focus : SAR analysis.

Methodological Answer :

- LogP Measurement : Compare octanol/water partition coefficients for analogs (e.g., 3,4-dichloro vs. 4-fluoro substitutions) to correlate hydrophobicity with membrane permeability .

- Thermal Stability : Use DSC/TGA to assess melting points and decomposition profiles, critical for formulation studies .

- Bioisosterism : Replace the cyanomethyl group with trifluoromethyl or ethynyl groups and evaluate potency shifts in enzyme inhibition assays .

What in vivo models are appropriate for validating preclinical efficacy and toxicity?

Advanced Research Focus : Translational research.

Methodological Answer :

- Pharmacokinetics : Conduct rodent studies to measure oral bioavailability and half-life. Use LC-MS/MS for plasma concentration analysis .

- Toxicity Screening : Perform acute toxicity tests (OECD 423) and histopathology on liver/kidney tissues to identify dose-limiting effects .

- Xenograft Models : Evaluate antitumor efficacy in BALB/c mice with human tumor xenografts, monitoring tumor volume regression vs. vehicle controls .

How can crystallography resolve polymorphism or hydrate/solvate formation in this compound?

Advanced Research Focus : Solid-state characterization.

Methodological Answer :

- SC-XRD : Grow single crystals via slow evaporation (e.g., methanol/dichloromethane) and solve structures to confirm conformation of the dichlorophenyl-thiazole dihedral angle .

- PXRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic forms .

- DVS : Use dynamic vapor sorption to assess hygroscopicity and stability under humidity stress (25°C, 0–90% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.